C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
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Overview
Description
1,3,4-Oxadiazole derivatives are an important class of heterocyclic compounds. They contain a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized by various methods. One common method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on the specific compound. For example, some compounds in this class have been found to have a melting point of 133–135 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMKYIQSONTZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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